1-(Bromomethyl)-3-cyclobutylcyclobutane
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Overview
Description
1-(Bromomethyl)-3-cyclobutylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutylcyclobutane structure
Mechanism of Action
Mode of Action
The bromine atom in “1-(Bromomethyl)-3-cyclobutylcyclobutane” could potentially be involved in electrophilic addition reactions with nucleophilic sites in biological molecules . This could lead to changes in the function of these molecules and subsequent biological effects.
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific biological targets. Brominated compounds can often interfere with redox reactions and other metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors including its chemical structure, lipophilicity, and molecular size . Brominated compounds are often metabolized in the liver and can be excreted in the urine .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific mode of action and the biological targets it interacts with. Potential effects could include changes in protein function, disruption of cellular processes, or induction of cell death .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of brominated compounds can be affected by the pH of the environment .
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-cyclobutylcyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutylcyclobutane using bromine in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to ensure the desired product is obtained .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-(Bromomethyl)-3-cyclobutylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bromomethyl)-3-cyclobutylcyclobutane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-3-cyclobutylcyclobutane include other bromomethyl-substituted cycloalkanes and cyclobutyl derivatives. These compounds share similar reactivity patterns but differ in their structural and electronic properties, which can influence their behavior in chemical reactions. Examples of similar compounds include:
- 1-(Bromomethyl)cyclobutane
- 1-(Bromomethyl)cyclopentane
- 1-(Bromomethyl)cyclohexane .
The uniqueness of this compound lies in its specific cyclobutylcyclobutane structure, which imparts distinct steric and electronic effects, influencing its reactivity and applications.
Properties
IUPAC Name |
1-(bromomethyl)-3-cyclobutylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSMHMNWSOVQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2293649-18-8 |
Source
|
Record name | 1-(bromomethyl)-3-cyclobutylcyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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